3,3,5,5-Tetramethylcyclohexane-1-carboxylic acid
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Overview
Description
3,3,5,5-Tetramethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol . It is a derivative of cyclohexane, characterized by the presence of four methyl groups at positions 3 and 5, and a carboxylic acid group at position 1. This compound is primarily used in research and development due to its unique structural properties.
Preparation Methods
The synthesis of 3,3,5,5-Tetramethylcyclohexane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexanone followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include the use of strong bases and oxidizing agents . Industrial production methods may involve more efficient catalytic processes to ensure higher yields and purity.
Chemical Reactions Analysis
3,3,5,5-Tetramethylcyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form various derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3,5,5-Tetramethylcyclohexane-1-carboxylic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and pharmacokinetics.
Mechanism of Action
The mechanism of action of 3,3,5,5-Tetramethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function. The methyl groups contribute to the compound’s hydrophobic properties, affecting its solubility and interaction with lipid membranes .
Comparison with Similar Compounds
3,3,5,5-Tetramethylcyclohexane-1-carboxylic acid can be compared with other similar compounds such as:
Cyclohexane-1-carboxylic acid: Lacks the additional methyl groups, resulting in different physical and chemical properties.
3,3,5,5-Tetramethylcyclohexanol: Contains a hydroxyl group instead of a carboxylic acid group, leading to different reactivity and applications.
1,1,3,5-Tetramethylcyclohexane: Similar structure but lacks the carboxylic acid group, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its combination of steric hindrance from the methyl groups and the reactivity of the carboxylic acid group, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3,3,5,5-tetramethylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-10(2)5-8(9(12)13)6-11(3,4)7-10/h8H,5-7H2,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGYCTRDKSTGJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254119-78-2 |
Source
|
Record name | 3,3,5,5-tetramethylcyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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